2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate
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Overview
Description
2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate, also known as lysophosphatidic acid, is a phospholipid derivative. It is a naturally occurring molecule found in various biological systems and plays a crucial role in cellular signaling. The compound has a molecular formula of C21H41O7P and a molecular weight of 436.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate typically involves the esterification of 9-octadecenoic acid with 2-hydroxy-3-(phosphonooxy)propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonooxypropyl octadec-9-enoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonooxypropyl octadec-9-enoic acid.
Reduction: 2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of phospholipid behavior and interactions.
Biology: Plays a role in cellular signaling pathways, particularly in the regulation of cell growth, survival, and migration.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, wound healing, and cardiovascular diseases.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate involves its interaction with specific cell surface receptors known as lysophosphatidic acid receptors. These receptors are G protein-coupled receptors that activate various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. These pathways regulate cellular processes such as proliferation, differentiation, and migration .
Comparison with Similar Compounds
Similar Compounds
- 1-Oleoyl-lysophosphatidic acid
- Monooleylphosphatidic acid
- 1-O-Oleoylglycerol 3-phosphoric acid
Comparison
2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate is unique due to its specific structure, which allows it to interact with a distinct set of lysophosphatidic acid receptors. This interaction leads to unique cellular responses compared to other similar compounds. Additionally, its emulsifying properties make it particularly valuable in industrial applications .
Properties
Molecular Formula |
C21H41O7P |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(2-hydroxy-3-phosphonooxypropyl) (E)-octadec-9-enoate |
InChI |
InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9+ |
InChI Key |
WRGQSWVCFNIUNZ-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)O)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O |
Synonyms |
1-O-oleyllysophosphatidic acid 1-oleoyl-lyso-phosphatidic acid 1-oleoyl-lysophosphatidic acid 9-octadecenoic acid (9Z)-, 2-hydroxy-3-(phosphonooxy)propyl ester LPA (lysophosphatidic acid) lysophosphatidic acid monooleylphosphatidate monooleylphosphatidic acid monooleylphosphatidic acid, (R)-isomer monooleylphosphatidic acid, sodium salt, (R)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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